

A Guide to the Spectroscopic Characterization of 1,6-Naphthyridin-5-amine

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Compound of Interest

Compound Name: 1,6-Naphthyridin-5-amine

Cat. No.: B1387205

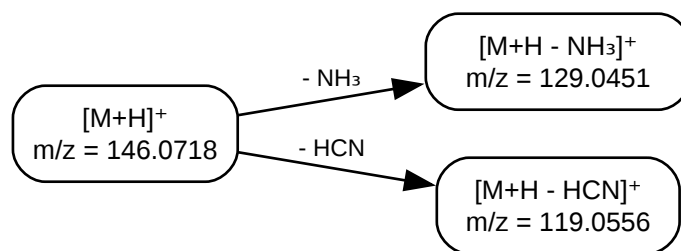
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This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of **1,6-Naphthyridin-5-amine**. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating analytical protocols, and grounds its findings in authoritative references, ensuring a robust and reliable understanding of this important heterocyclic scaffold.

The 1,6-naphthyridine core is a "privileged scaffold" frequently found in pharmaceutical molecules and natural products, exhibiting a wide array of biological activities.^{[1][2]} Specifically, amine-substituted naphthyridines are of significant interest for their potential as kinase inhibitors and other therapeutic agents.^{[2][3]} Therefore, unambiguous structural confirmation and purity assessment through modern spectroscopic techniques are paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Numbering

A clear understanding of the molecule's topology is the foundation of spectroscopic analysis. The structure and standard numbering convention for **1,6-Naphthyridin-5-amine** are depicted below.



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References

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